molecular formula C13H21NO3S B5038593 2-ethoxy-N,N-diethyl-5-methylbenzenesulfonamide

2-ethoxy-N,N-diethyl-5-methylbenzenesulfonamide

Cat. No. B5038593
M. Wt: 271.38 g/mol
InChI Key: QBPUUTRIWBBSJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. In the case of 2-ethoxy-N,N-diethyl-5-methylbenzenesulfonamide, this process might involve ethyl 2-methylpenta-2,3-dienoate reacting with TsNBr2, as demonstrated in the synthesis of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Molecular Structure Analysis

The molecular structure of sulfonamides can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For instance, the crystal structure and tautomerism of a closely related sulfonamide were distinguished using DFT-D calculations and 13C solid-state NMR, highlighting the importance of these techniques in understanding the molecular structure (Xiaozhou Li, A. Bond, K. E. Johansson, J. van de Streek, 2014).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including aminohalogenation, as seen in the synthesis process. They can interact with different chemical agents to form new compounds, demonstrating a wide range of chemical properties and reactivities. The synthesis and properties of derivatives such as 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides from reactions involving 2-aminobenzenesulfonamide indicate the chemical versatility of sulfonamides (V. Chernykh, V. Gridasov, P. A. Petyunin, 1976).

Physical Properties Analysis

Sulfonamides' physical properties, such as solubility, melting point, and crystalline structure, can be analyzed through experimental methods. Studies on compounds like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) have shown their potential as heavy metal sensors, indicating their stability and physical characteristics suitable for such applications (T. Sheikh, M. Arshad, M. M. Rahman, Abdullah M. Asiri, K. Alamry, 2016).

properties

IUPAC Name

2-ethoxy-N,N-diethyl-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-5-14(6-2)18(15,16)13-10-11(4)8-9-12(13)17-7-3/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUUTRIWBBSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Ethoxy-5-methylphenyl)sulfonyl]diethylamine

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